

Technical Monograph: 4-Chloro-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzoic acid

CAS No.: 57479-70-6

Cat. No.: B1347048

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Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6) is a critical aromatic building block utilized in the synthesis of bioactive benzamides, auxinic herbicides, and transition metal ligands.^{[1][2][3][4]} While its molecular weight of 186.59 g/mol is a fundamental identifier, its value lies in the orthogonal reactivity provided by the electrophilic chlorine handle and the electron-donating methoxy group. This guide details the physicochemical profile, validated synthetic protocols, and quality control architectures required for its integration into drug discovery and agrochemical workflows.

Part 1: Physicochemical Profile

The precise characterization of **4-Chloro-2-methoxybenzoic acid** is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Context |
|------------------|-----------------------------|---|
| Molecular Weight | 186.59 g/mol | Monoisotopic mass: 186.01 g/mol .[5] Critical for MS validation (m/z 185.0). |
| CAS Number | 57479-70-6 | Unique identifier for regulatory filing. |
| Formula | | Degree of Unsaturation: 5. |
| Appearance | White to pale yellow powder | Coloration often indicates oxidation impurities or trace metals. |
| Melting Point | 146–148 °C | Sharp transition indicates high purity (>98%). |
| pKa (Acid) | 2.2 – 2.4 (Predicted) | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing Cl and ortho-methoxy effects. |
| LogP | ~2.2 – 2.4 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility; requires pH adjustment (alkaline) for aqueous dissolution. |

Part 2: Synthetic Pathways

Synthesis of **4-Chloro-2-methoxybenzoic acid** generally proceeds via two distinct strategies: Oxidative Transformation (Lab Scale) and Nucleophilic Aromatic Substitution (

) (Industrial Scale).

Strategy A: Oxidation of 4-Chloro-2-methoxytoluene (Laboratory Standard)

This route is preferred for research settings due to the availability of the toluene precursor and mild handling requirements.

Mechanism: Benzylic oxidation using Potassium Permanganate (

) or aerobic oxidation with Co/Mn catalysts.

Protocol (Self-Validating System):

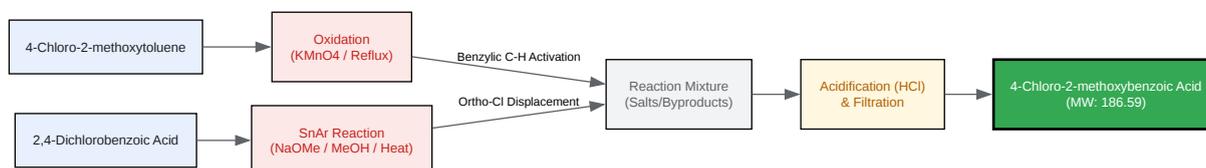
- Setup: Charge a 500 mL round-bottom flask with 4-chloro-2-methoxytoluene (10.0 g, 64 mmol) and water (200 mL).
- Reagent Addition: Add (25.0 g, 158 mmol) in portions over 1 hour while maintaining temperature at 70–80°C. Critical: Rapid addition causes exotherms that may cleave the methoxy ether.
- Reflux: Heat to reflux (100°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show disappearance of the non-polar starting material.
- Workup: Filter hot to remove precipitate.
- Isolation: Acidify the filtrate with concentrated HCl to pH 1–2. The product precipitates as a white solid.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove trace manganese salts.

Strategy B: on 2,4-Dichlorobenzoic Acid (Industrial Insight)

For scale-up, starting from 2,4-dichlorobenzoic acid utilizes the activation provided by the carboxylic acid (via the carboxylate) to direct methoxylation to the ortho-position.

Mechanism: The carboxylate group activates the ortho-chlorine toward nucleophilic attack by methoxide, while the para-chlorine remains stable due to steric and electronic factors.

Visualization: Synthetic Logic Flow



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Caption: Comparison of Oxidative (Top) and Nucleophilic Substitution (Bottom) synthetic routes.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the molecule for pharmaceutical use, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase method is essential to separate the acid from potential decarboxylated byproducts (3-chloroanisole) or unreacted toluene derivatives.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening the acid peak).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 230 nm (Strong absorption due to benzoyl chromophore) and 280 nm.

- Retention Time: Expect elution ~7–9 minutes depending on dead volume.

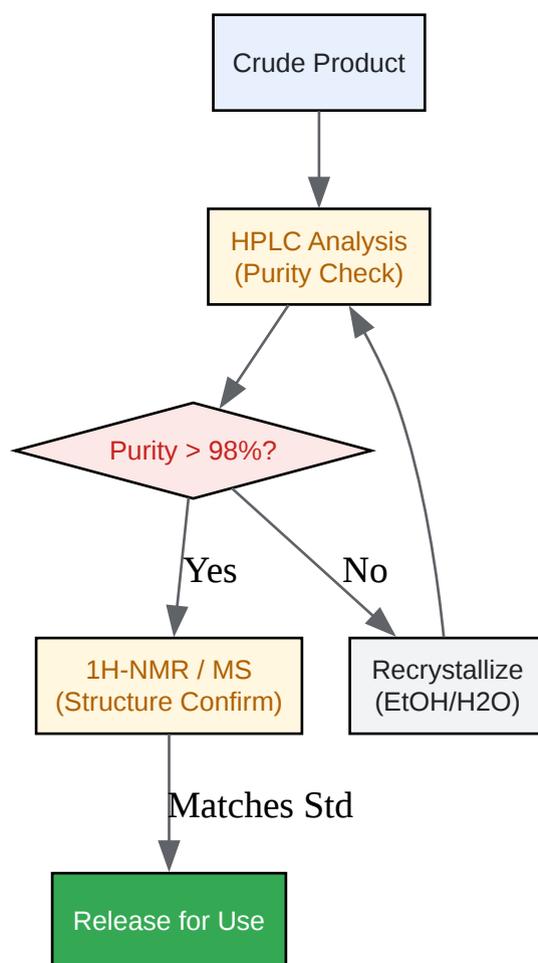
Nuclear Magnetic Resonance (NMR)

Validation of the regiochemistry (2-methoxy vs 4-chloro positions) is confirmed via

¹H-NMR.

- Solvent: DMSO-
- Key Signals:
 - 12.5–13.0 ppm (Broad s, 1H): Carboxylic acid proton ().
 - 7.6–7.7 ppm (d, 1H): Proton at C6 (Ortho to Acid).
 - 7.1 ppm (d, 1H): Proton at C3 (Ortho to Methoxy).
 - 7.0 ppm (dd, 1H): Proton at C5.
 - 3.8–3.9 ppm (s, 3H): Methoxy group ().

Visualization: QC Decision Tree



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Caption: Step-by-step Quality Control workflow for validating molecular identity and purity.

Part 4: Pharmaceutical & Agrochemical Applications

The **4-chloro-2-methoxybenzoic acid** scaffold is highly privileged in medicinal chemistry due to its ability to participate in metal complexation and act as a bioisostere for other salicylate derivatives.

- Pharmaceutical Intermediates:
 - Benzamide Synthesis: The carboxylic acid is readily converted to an acid chloride () or activated ester (EDC/NHS) to couple with amines. This motif is common in dopamine antagonists and anti-emetic agents (structurally related to Metoclopramide).

- Kinase Inhibitors: Used as a fragment in Fragment-Based Drug Design (FBDD) targeting tyrosine kinases, where the methoxy group acts as a hydrogen bond acceptor in the ATP binding pocket.
- Agrochemicals:
 - Auxinic Herbicides: The molecule is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid). It exhibits auxin-like activity, disrupting plant growth regulation in broadleaf weeds.
 - Metabolism Studies: Used as a reference standard for monitoring the environmental degradation of chlorinated anisic acids.

Part 5: Safety and Handling

- GHS Classification: Warning.[2][4][6]
- Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[6]
- Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust formation.
- Storage: Store at room temperature, sealed, away from strong oxidizers.

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